molecular formula C10H8BrN3O3 B274026 (6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid

(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid

Cat. No. B274026
M. Wt: 298.09 g/mol
InChI Key: MKDLQODMFQTBKA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid is a chemical compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both imidazole and pyridine rings. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. In addition, it has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid in lab experiments is its potential as a therapeutic agent. Its anticancer and antimicrobial activity make it a promising candidate for further research and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity.

Future Directions

There are several future directions for research on (6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid. One direction is to further investigate its mechanism of action and identify potential targets for the compound. Another direction is to conduct preclinical and clinical trials to determine its efficacy and safety as a therapeutic agent. In addition, further research is needed to optimize the synthesis of the compound and develop more efficient methods for its production. Finally, research is needed to identify potential analogs of the compound with improved efficacy and reduced toxicity.

Synthesis Methods

(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid has been synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-1-(2-pyridyl)ethanone with hydroxylamine hydrochloride and sodium acetate in ethanol. The resulting product is then reacted with 2-chloroacetic acid in the presence of triethylamine to yield this compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, it has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

Molecular Formula

C10H8BrN3O3

Molecular Weight

298.09 g/mol

IUPAC Name

(2Z)-2-(6-bromoimidazo[1,2-a]pyridin-2-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C10H8BrN3O3/c1-17-13-9(10(15)16)7-5-14-4-6(11)2-3-8(14)12-7/h2-5H,1H3,(H,15,16)/b13-9-

InChI Key

MKDLQODMFQTBKA-LCYFTJDESA-N

Isomeric SMILES

CO/N=C(/C1=CN2C=C(C=CC2=N1)Br)\C(=O)O

SMILES

CON=C(C1=CN2C=C(C=CC2=N1)Br)C(=O)O

Canonical SMILES

CON=C(C1=CN2C=C(C=CC2=N1)Br)C(=O)O

Origin of Product

United States

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